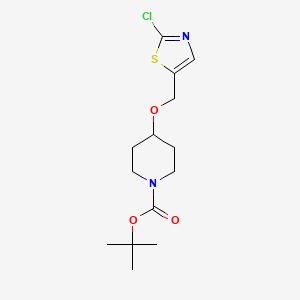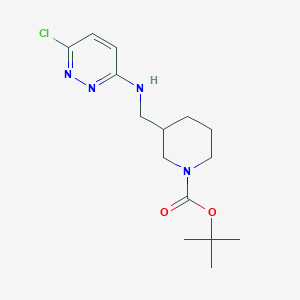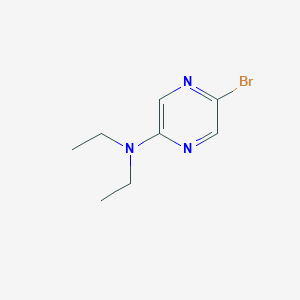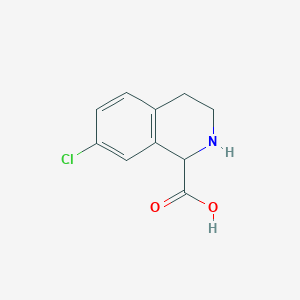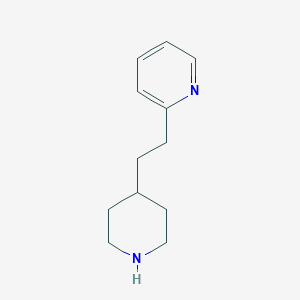
2-(2-(Piperidin-4-yl)ethyl)pyridine
Descripción general
Descripción
2-(2-(Piperidin-4-yl)ethyl)pyridine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología: Desarrollo de inhibidores duales
En farmacología, este compuesto se ha utilizado en el diseño de inhibidores duales que se dirigen a las formas resistentes de la quinasa del linfoma anaplásico (ALK) y la quinasa 1 del oncogén c-ros (ROS1), que son importantes en el tratamiento de ciertos tipos de cáncer . La capacidad de inhibir múltiples objetivos con una sola molécula es un avance significativo en la terapia contra el cáncer, lo que podría conducir a tratamientos más efectivos con menos efectos secundarios.
Química medicinal: Síntesis de piperidinas biológicamente activas
La parte piperidina es una característica común en muchos productos farmacéuticos. Los recientes avances en la síntesis de derivados de piperidina, incluidos los relacionados con la “2-[2-(4-piperidinil)etil]piridina”, han llevado al desarrollo de nuevos fármacos. Estos métodos de síntesis han sido cruciales para crear compuestos biológicamente activos para el descubrimiento de fármacos .
Ciencia de los materiales: Fases estacionarias en cromatografía
En ciencia de los materiales, los derivados de la piperidina, como la “2-[2-(4-piperidinil)etil]piridina”, se han unido a la sílice para crear fases estacionarias para separaciones quirales y aquirales en cromatografía de fluidos supercríticos . Esta aplicación es vital para la purificación de mezclas complejas y el análisis de productos farmacéuticos.
Biotecnología: Estudios de proliferación y supervivencia celular
Este compuesto se ha utilizado en la investigación biotecnológica para estudiar sus efectos sobre la proliferación y la supervivencia de varios tipos de células, incluidas las células endoteliales del cordón umbilical humano (HUVECs) y las células endoteliales microvasculares pulmonares (HMVECs) . Comprender estos efectos es crucial para desarrollar tratamientos para enfermedades que afectan el crecimiento y la supervivencia celular.
Ciencia ambiental: Aplicaciones analíticas
Si bien las aplicaciones ambientales específicas de la “2-[2-(4-piperidinil)etil]piridina” no se mencionan directamente en la literatura disponible, los derivados de la piperidina se utilizan a menudo en química analítica, lo que puede incluir el monitoreo ambiental y la detección de contaminantes. Su papel en el desarrollo de métodos analíticos contribuye a la protección y seguridad ambientales .
Química orgánica: Reacciones multicomponente
En química orgánica, la “2-[2-(4-piperidinil)etil]piridina” puede participar en reacciones multicomponente (MCR), que son procesos eficientes que permiten la síntesis de moléculas complejas a partir de reactivos más simples en un solo recipiente de reacción . Las MCR son valiosas para crear bibliotecas químicas diversas para la detección de fármacos.
Física química: Estudios del mecanismo de reacción
La estructura del compuesto lo convierte en un candidato para estudiar los mecanismos de reacción en física química. Su anillo de piperidina puede sufrir varias reacciones intra e intermoleculares, proporcionando información sobre el comportamiento de los heterociclos que contienen nitrógeno .
Neurofarmacología: Inhibición del transportador de neurotransmisores
Los derivados de la piperidina se han investigado como posibles inhibidores de los transportadores de neurotransmisores, que son objetivos importantes para el tratamiento de trastornos neurológicos. Al modular la actividad de estos transportadores, los investigadores buscan desarrollar nuevas terapias para afecciones como la depresión y la ansiedad .
Mecanismo De Acción
Mode of Action
The mode of action involves the compound interacting with specific cellular components. Although precise details are lacking, we can speculate based on related compounds. For instance:
- Some piperidine-based compounds, including 2-(2-(Piperidin-4-yl)ethyl)pyridine, may intercalate with DNA, affecting gene expression and cellular processes . Piperidine derivatives have been investigated as kinase inhibitors. For example, 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Piperine, a natural piperidine alkaloid, exhibits antioxidant activity by suppressing free radicals .
Biochemical Pathways
- If the compound interacts with DNA or proteins involved in apoptosis, it may influence cell survival and programmed cell death . Protein kinases play crucial roles in signal transduction. Inhibition of specific kinases could impact downstream signaling cascades.
Análisis Bioquímico
Biochemical Properties
2-(2-(Piperidin-4-yl)ethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as a dual inhibitor . These interactions are crucial as they can influence the activity of these kinases, which are involved in cell signaling pathways and can impact cell proliferation and survival.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ALK and ROS1 kinases can lead to changes in cell signaling pathways that regulate cell growth and differentiation . Additionally, it may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a dual inhibitor of ALK and ROS1 kinases involves binding to the active sites of these enzymes, thereby preventing their activity . This inhibition can lead to downstream effects on cell signaling pathways and gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that piperidine derivatives can undergo degradation over time, which can impact their long-term effects on cellular function . Additionally, the temporal effects of this compound on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular localization can also impact the compound’s stability and degradation.
Propiedades
IUPAC Name |
2-(2-piperidin-4-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-3,8,11,13H,4-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJDNHHQKEOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672946 | |
| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001754-72-8 | |
| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


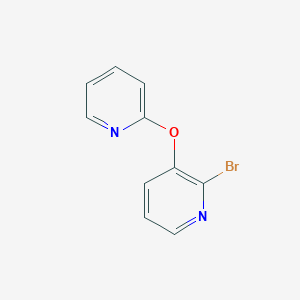
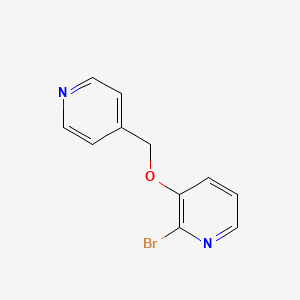
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501263.png)
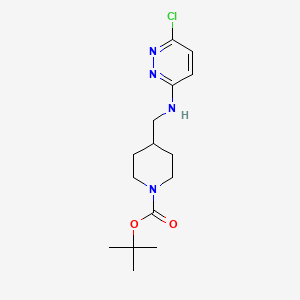
![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)
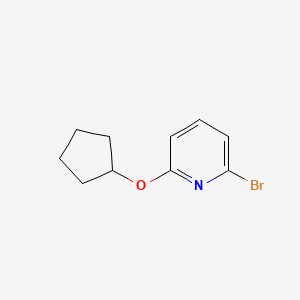
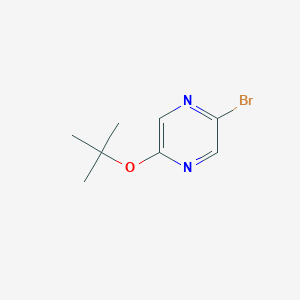
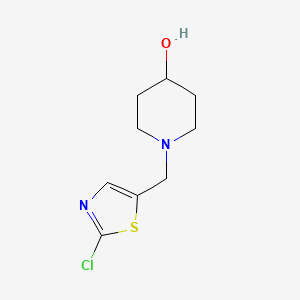
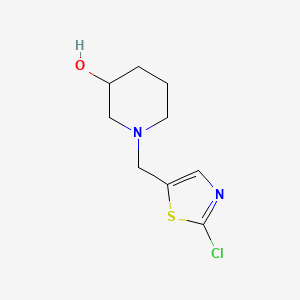
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)
